(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride
Descripción
Propiedades
IUPAC Name |
2,4-diaminopentanedioic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Therapeutic Promise of a Unique Stereoisomer
(2R,4S)-2,4-Diaminopentanedioic acid, also known as (2R,4S)-2,4-diaminoglutaric acid, is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential as a modulator of key biological pathways. As with many biologically active molecules, the specific three-dimensional arrangement of its atoms—its stereochemistry—is paramount to its function. This guide provides a comprehensive technical overview of the (2R,4S) diastereomer, presented as its stable dihydrochloride salt. We will delve into its chemical architecture, physicochemical properties, and explore its emerging role as an enzyme inhibitor, particularly in the context of cancer research. The critical influence of stereochemistry on biological activity will be a recurring theme, underscoring the importance of stereoselective synthesis and characterization in the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The fundamental structure of 2,4-diaminopentanedioic acid comprises a five-carbon dicarboxylic acid backbone with amino groups at the C2 (α) and C4 (γ) positions. The designation (2R,4S) specifies the absolute configuration at the two chiral centers, C2 and C4. This particular arrangement of substituents in space dictates its unique three-dimensional shape, which is critical for its interaction with biological targets. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a crucial attribute for experimental and pharmaceutical applications.
Caption: 2D representation of (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride.
Physicochemical Properties of the Free Amino Acid ((2S,4R)-2,4-Diaminopentanedioic Acid):
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₄ | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| IUPAC Name | (2S,4R)-2,4-diaminopentanedioic acid | [1] |
| CAS Number | Not available for this specific stereoisomer's free form | |
| Topological Polar Surface Area | 127 Ų | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
Stereoselective Synthesis and Characterization
The synthesis of stereochemically pure (2R,4S)-2,4-diaminopentanedioic acid is a significant challenge due to the presence of two chiral centers. Control over the stereochemistry at both the C2 and C4 positions is essential to produce the desired diastereomer. While a specific, detailed protocol for the (2R,4S) isomer is not widely published, general strategies for the stereoselective synthesis of related diamino acids can be adapted. These methods often employ chiral auxiliaries or stereoselective reactions to establish the correct stereocenters.
Conceptual Synthetic Workflow:
A plausible synthetic route would involve the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry. For instance, a strategy could begin with a protected glutamic acid derivative, where the stereochemistry at C2 is already established. Subsequent stereoselective introduction of the amino group at C4 would be the critical step.
Caption: Conceptual workflow for the stereoselective synthesis of (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride.
Formation of the Dihydrochloride Salt:
Once the free amino acid is synthesized and purified, it can be converted to its dihydrochloride salt by treatment with hydrochloric acid. A typical procedure involves dissolving the free amino acid in a suitable solvent, such as methanol or ethanol, and then adding a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid or a solution of HCl in an organic solvent. The dihydrochloride salt, being less soluble, will often precipitate from the solution and can be isolated by filtration and then dried.
Characterization:
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The following analytical techniques are indispensable:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is crucial for determining the enantiomeric and diastereomeric purity of the synthesized compound.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.
Biological Activity and Therapeutic Potential
The biological significance of 2,4-diaminopentanedioic acid and its analogs lies in their ability to act as mimics of natural amino acids and interfere with metabolic pathways. A key area of investigation is their potential as enzyme inhibitors.
Inhibition of Ornithine Aminotransferase (OAT)
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[5][6] OAT is overexpressed in several types of cancer, including hepatocellular carcinoma (HCC), where it contributes to the increased metabolic demands of tumor cells.[7][8] Therefore, the inhibition of OAT has emerged as a promising therapeutic strategy for cancer treatment.[7]
While the inhibitory activity of (2R,4S)-2,4-diaminopentanedioic acid specifically against OAT has not been extensively documented in publicly available literature, the structural similarity of diaminopentanedioic acid to ornithine suggests that it could potentially act as a competitive inhibitor. The stereochemistry of such inhibitors is known to be critical for their binding to the active site of the enzyme.[9] Further enzymatic assays are required to determine the inhibitory potency (IC₅₀ or Kᵢ values) of the (2R,4S) isomer against OAT.
Caption: Potential mechanism of action of (2R,4S)-2,4-Diaminopentanedioic Acid as an inhibitor of Ornithine Aminotransferase (OAT) in cancer cells.
Other Potential Biological Activities
Given that other diamino acids have shown a range of biological activities, it is plausible that (2R,4S)-2,4-diaminopentanedioic acid could have other therapeutic applications. For instance, analogs of glutamic acid are known to interact with glutamate receptors in the central nervous system. Further pharmacological screening of this compound is warranted to explore its full potential.
Future Directions and Conclusion
(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While its full biological profile is yet to be elucidated, its potential as a stereospecific enzyme inhibitor, particularly of ornithine aminotransferase, makes it a compelling candidate for further investigation in cancer therapy.
The development of a robust and scalable stereoselective synthesis will be a critical next step to enable more extensive biological evaluation. Detailed in vitro and in vivo studies are necessary to determine its inhibitory potency, selectivity, mechanism of action, and pharmacokinetic properties. The elucidation of its structure-activity relationship, through the synthesis and testing of related analogs, will provide valuable insights for the design of more potent and selective therapeutic agents.
This technical guide has provided a foundational understanding of the chemical structure, properties, and potential applications of (2R,4S)-2,4-diaminopentanedioic acid dihydrochloride. It is hoped that this information will stimulate further research into this promising molecule and ultimately contribute to the development of novel therapies for diseases with high unmet medical needs.
References
-
Alonso, E., & Rubio, V. (1989). Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation. Biochemical Journal, 259(1), 131–138. [Link]
-
Aniento, F., García-España, A., Portolés, M., Alonso, E., & Cabo, J. R. (1988). Effects of inhibition of ornithine aminotransferase or of general aminotransferases on urea and citrulline synthesis and on the levels of acetylglutamate in isolated rat hepatocytes. Molecular and Cellular Biochemistry, 79(2), 107–112. [Link]
-
Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 13(1), 38-49. [Link]
-
Celli, F., et al. (2026). Current Insight into Human Ornithine Aminotransferase: A Review. Proteins: Structure, Function, and Bioinformatics. [Link]
-
Zigmond, E., et al. (2015). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. ACS Medicinal Chemistry Letters, 6(7), 840–844. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245936, 2,4-Diaminopentanedioic acid. Retrieved March 28, 2026 from [Link].
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ResearchGate. (n.d.). S2 Table. Preparation scheme and structural characteristics of 2,4-D-Glu. The purity of the synthesized compounds was confirmed. Retrieved from [Link].
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ResearchGate. (n.d.). NMR Data of 4 (Diastereoisomers A and B). Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440169, (2R,4S)-2,4-diaminopentanoic acid. Retrieved March 28, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10441979, (2S,4R)-2,4-diaminopentanedioic acid. Retrieved March 28, 2026 from [Link].
-
Asano, Y., & Kato, Y. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1999. [Link].
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Slideshare. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link].
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- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
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- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Physicochemical Profiling and Aqueous Solubility Dynamics of CAS 88155-56-0
Executive Summary
In the landscape of non-proteinogenic amino acids, CAS 88155-56-0 —chemically identified as (2S,4R)-diaminoglutaric acid dihydrochloride—stands out as a highly versatile bifunctional building block. As a Senior Application Scientist, I approach the characterization of this molecule not just as a static chemical entity, but as a dynamic system governed by precise thermodynamic rules. This whitepaper systematically deconstructs the molecular weight, structural causality, and aqueous solubility profile of CAS 88155-56-0, providing researchers with self-validating methodologies to ensure absolute data integrity in their downstream applications.
Molecular Architecture and Structural Causality
The exact molecular weight of CAS 88155-56-0 is 235.066 g/mol , derived from its molecular formula C5H12Cl2N2O4 (or C5H10N2O4 · 2HCl) (1)[1].
A critical question arises: Why is this compound predominantly synthesized and utilized as a dihydrochloride salt rather than a free base?
The causality lies in solid-state thermodynamics. Free diaminodicarboxylic acids naturally crystallize into dense zwitterionic networks. These networks possess exceptionally high lattice energies due to extensive intermolecular hydrogen bonding and electrostatic interactions between the −NH3+ and −COO− groups, rendering the free base sparingly soluble in water. By reacting the amino acid with concentrated hydrochloric acid, both primary amine groups are fully protonated, yielding the dihydrochloride salt (2)[2]. The introduction of bulky chloride counterions disrupts the tight zwitterionic packing, drastically lowering the lattice energy and facilitating rapid ion-dipole interactions with water molecules upon hydration.
Table 1: Physicochemical Profile of CAS 88155-56-0
| Property | Value | Mechanistic Implication |
| Chemical Name | (2S,4R)-Diaminoglutaric acid 2HCl | Stereospecific scaffold for orthogonal peptide engineering. |
| Molecular Formula | C5H12Cl2N2O4 | Dual chloride ions dictate the salt's dissolution behavior. |
| Molecular Weight | 235.066 g/mol | Essential for precise molarity and stoichiometric calculations. |
| Physical State | Crystalline Solid | High purity suitable for analytical reference standards. |
| Solubility Character | Highly Aqueous Soluble | Driven by rapid dissociation and hydration of the protonated amines. |
Aqueous Solubility Profile: Thermodynamic Mechanisms
The aqueous solubility of CAS 88155-56-0 is exceptionally high. When introduced to an aqueous environment, the dihydrochloride salt undergoes rapid dissociation, dropping the local pH and forming a fully protonated cationic species.
Solvation dynamics and pH-dependent speciation of CAS 88155-56-0.
Self-Validating Protocol: Thermodynamic Aqueous Solubility Determination
To establish absolute trustworthiness in solubility data, empirical measurements must avoid kinetic artifacts. As a standard practice, I mandate the use of a self-validating shake-flask method coupled with Evaporative Light Scattering Detection (ELSD). Standard UV detection is inadequate here because aliphatic amino acids lack a strong UV chromophore.
Self-validating shake-flask protocol for thermodynamic solubility.
Step-by-Step Methodology & Causality
-
Isothermal Equilibration: Add an excess of CAS 88155-56-0 to 10 mL of highly purified water (18.2 MΩ·cm) in a sealed borosilicate glass vial. Agitate at 300 RPM in a thermostatic water bath at exactly 25.0 ± 0.1 °C for 48 hours.
-
Causality: A 48-hour window ensures that the system fully transitions from initial kinetic dissolution to a true thermodynamic equilibrium, preventing the overestimation of solubility often caused by transient supersaturation.
-
-
Phase Separation via Ultracentrifugation: Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 30 minutes at 25 °C.
-
Causality: We strictly avoid membrane filtration. Standard filters can adsorb highly polar solutes or leach contaminants, skewing the analytical quantification. Ultracentrifugation guarantees a pristine supernatant without introducing a high-surface-area artifact.
-
-
Quantification via HPLC-ELSD: Dilute the supernatant volumetrically and inject it into an HPLC system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column and an ELSD.
-
Causality: HILIC is chosen over reversed-phase C18 because highly polar, water-soluble salts like CAS 88155-56-0 will not retain on a hydrophobic stationary phase, leading to poor peak resolution. ELSD ensures accurate quantification regardless of the molecule's lack of UV absorbance.
-
-
Solid-State Verification (XRPD): Recover the residual solid from the centrifuge pellet, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: This is the core of the self-validating system . Amino acid hydrochlorides can undergo disproportionation in water, potentially converting back to a less soluble zwitterionic form or forming secondary microcrystals (2)[2]. XRPD confirms that the solid phase in equilibrium with the solution remains the authentic dihydrochloride salt, validating the integrity of the measured solubility value.
-
Advanced Applications Driven by Solubility
The exceptional aqueous solubility of CAS 88155-56-0 unlocks its utility across diverse, cutting-edge scientific domains:
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Aqueous Zinc-Ion Batteries: Recent advancements leverage 2,4-diaminoglutaric acid as a highly soluble electrolyte additive. It coordinates with Zn2+ ions in the solvation sheath, lowering the nucleation potential and guiding zinc deposition along the (002) crystal plane, thereby suppressing destructive dendrite growth (3)[3]. The high aqueous solubility of the compound is critical here, allowing for a uniform, electrochemically active distribution within the aqueous electrolyte matrix.
-
Natural Deep Eutectic Solvents (NADES): The compound is utilized in the formulation of next-generation green solvents. When combined with proline, 2,4-diaminoglutaric acid forms a deep eutectic system capable of drastically enhancing the solubility of poorly water-soluble active pharmaceutical ingredients, such as rutin, by over 111% (4)[4].
-
Peptide Engineering: The rigid (2S,4R) stereochemistry provides an ideal, highly soluble scaffold for synthesizing orthogonally protected peptide mimetics and cross-linked architectures (5)[5].
References
- 88155-56-0 | (2S,4r)
- (2S,4R)
- CN116154324A - Aqueous zinc ion battery electrolyte additive, electrolyte and application thereof Source: Google Patents URL
- Source: PMC (nih.gov)
- Source: Radboud Repository (ru.nl)
Sources
- 1. 88155-56-0 | (2S,4r)-diaminoglutaric acid 2hcl | Tetrahedron [thsci.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. CN116154324A - Aqueous zinc ion battery electrolyte additive, electrolyte and application thereof - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. (2S,4R)-Diaminoglutaric acid 2HCl - 楚肽生物科技 [apeptides.com]
Synthesis pathways for (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride
Synthesis Pathways for (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: An In-Depth Technical Guide
Biochemical Significance & Retrosynthetic Strategy
(2R,4S)-2,4-Diaminopentanedioic acid (commonly referred to as (2R,4S)-2,4-diaminoglutaric acid) is a highly valuable non-proteinogenic α,γ-diamino dicarboxylic acid[1]. Structurally characterized by a three-carbon spacer between an alpha-amino and a gamma-amino group, it serves as a critical, conformationally constrained scaffold in the development of peptidomimetics, reverse-turn inducers, and selective neuroreceptor probes.
Because the molecule possesses two chiral centers, its de novo synthesis requires rigorous stereocontrol. Furthermore, the zwitterionic nature of the free base at physiological pH makes isolation challenging; thus, it is universally synthesized, isolated, and stored as the dihydrochloride salt (C₅H₁₂Cl₂N₂O₄) to ensure thermodynamic stability and aqueous solubility[1].
This guide details two field-proven, highly diastereoselective synthetic pathways to yield the (2R,4S) isomer:
-
The Radical Conjugate Addition utilizing Williams' oxazinone auxiliaries.
-
The Asymmetric Michael Condensation via chiral Ni(II) Schiff base complexes.
Pathway A: Radical Conjugate Addition via Williams' Glycinate Auxiliaries
Mechanistic Causality Developed by Marek M. Kabat, this pathway leverages the rigid conformational shielding of a chiral (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate auxiliary[2]. When the alpha-selenide derivative of this auxiliary is treated with a radical initiator, a carbon-centered radical is generated. The bulky phenyl rings of the morpholinone sterically block the Re face, forcing the incoming α-amidoacrylate (dehydroalanine) to approach exclusively from the Si face. This facial selectivity rigorously establishes the (2R) configuration at the alpha carbon, while the inherent stereochemistry of the acrylate derivative dictates the (4S) center[2].
Self-Validating Experimental Protocol
Step 1: Selenylation of the Auxiliary
-
Dissolve 1.0 eq of (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate in anhydrous THF at -78°C under an argon atmosphere.
-
Add 1.1 eq of Lithium bis(trimethylsilyl)amide (LHMDS) dropwise to generate the enolate. Stir for 30 minutes.
-
Introduce 1.2 eq of phenylselenyl bromide (PhSeBr).
-
In-Process Control (IPC): Quench a 50 µL micro-aliquot and analyze via TLC (Hexane/EtOAc 3:1). The complete disappearance of the starting material validates the quantitative formation of the alpha-selenide.
Step 2: Radical Addition
-
Dissolve the selenide (1.0 eq) and methyl 2-acetamidoacrylate (2.0 eq) in degassed toluene.
-
Heat the system to 80°C. Add a catalytic amount of AIBN (0.1 eq) and tributyltin hydride (Bu₃SnH, 1.5 eq) via a syringe pump over 2 hours.
-
Causality: The slow, continuous addition of Bu₃SnH maintains a low concentration of the tin radical, preventing premature reduction of the carbon radical before the intermolecular addition to the acrylate can occur.
-
IPC: ¹H NMR of the crude mixture must show the complete disappearance of the acrylate vinylic protons (δ 5.8–6.2 ppm) and the emergence of the coupled diastereomeric adduct.
Step 3: Global Deprotection & Dihydrochloride Formation
-
Subject the purified adduct to hydrogenolysis (H₂, Pd/C, 50 psi) in EtOH/AcOH to cleave the chiral auxiliary. Filter through Celite and concentrate.
-
Reflux the residue in 6M HCl for 12 hours to hydrolyze the methyl ester and acetamido groups.
-
IPC: LC-MS must confirm the exact mass of the free base (M+H = 163.1 Da).
-
Lyophilize the acidic solution directly to yield (2R,4S)-2,4-diaminopentanedioic acid dihydrochloride as a white crystalline solid.
Caption: Mechanistic causality of stereocontrol in the radical conjugate addition pathway.
Pathway B: Asymmetric Michael Condensation via Chiral Ni(II) Complexes
Mechanistic Causality Pioneered by Belokon and Saghiyan, this alternative pathway utilizes a Ni(II) complex of a glycine Schiff base with a chiral ligand, typically (S)-BPB (benzylproline-o-aminobenzophenone)[3]. The Ni(II) ion locks the glycine enolate in a rigid square-planar geometry. The bulky benzyl group of the (S)-BPB ligand sterically shields one face of the complex. Under basic conditions, the enolate undergoes a Michael addition to a dehydroalanine derivative. The stereochemical induction is profound, yielding the (2R,4S) stereocenter with >95% diastereomeric excess (de)[3].
Self-Validating Experimental Protocol
Step 1: Michael Addition
-
Suspend the Ni(II)-(S)-BPB-Glycine complex (1.0 eq) and N-Boc-dehydroalanine methyl ester (1.2 eq) in a biphasic mixture of CH₂Cl₂ and 30% aqueous NaOH.
-
Add 0.1 eq of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Stir vigorously at room temperature for 24 hours.
-
IPC: Monitor the organic phase by HPLC. The reaction is validated as complete when the distinct red Ni(II) complex peak shifts entirely to the retention time of the Michael adduct.
Step 2: Disassembly and Ligand Recovery
-
Isolate the organic layer, concentrate, and dissolve the residue in MeOH.
-
Add 2M aqueous HCl and heat to 60°C for 2 hours.
-
Causality: The acidic conditions break the Schiff base, releasing the target amino acid into the aqueous phase while the (S)-BPB ligand remains highly lipophilic, allowing it to be extracted with CHCl₃ and recycled for future syntheses.
Step 3: Salt Formation & Purification
-
Pass the aqueous phase through a Dowex-50 (H⁺ form) cation exchange resin. Wash extensively with deionized water to remove residual Ni(II) salts.
-
Elute the amino acid with 5% aqueous NH₄OH. Concentrate the eluate to dryness.
-
Resuspend the free base in minimal water, add an excess of 1M HCl (at least 2.5 eq), and lyophilize.
-
Validation: Elemental analysis must confirm a Chlorine content of ~30.1%, verifying the exact dihydrochloride stoichiometry. ¹H NMR in D₂O must show the characteristic alpha and gamma protons without residual ligand signals.
Caption: Step-by-step experimental workflow and validation for Pathway B.
Quantitative Pathway Comparison
To assist process chemists in selecting the optimal route based on laboratory capabilities and scale requirements, the quantitative metrics of both pathways are summarized below:
| Metric | Pathway A: Williams' Auxiliary | Pathway B: Ni(II) Complex |
| Key Intermediate | Morpholinone alpha-selenide | Ni(II)-(S)-BPB-Glycine enolate |
| Stereocontrol Mechanism | Steric shielding by phenyl rings | Square-planar geometry + Benzyl shielding |
| Overall Yield (Isolated) | 45 - 52% | 65 - 72% |
| Diastereomeric Excess (de) | > 92% | > 95% |
| Step Count (from auxiliary) | 3 Steps | 3 Steps |
| Scalability | Moderate (Requires toxic Bu₃SnH/Se) | High (Biphasic, recyclable chiral ligand) |
| Primary IPC Method | ¹H NMR (Vinylic proton tracking) | HPLC (Complex retention time shift) |
References
-
Kabat, M. M. (2001). "Radical reaction of Williams' glycinate auxiliaries with α-amidoacrylates: synthesis of orthogonally functionalized (2R,4R)- and (2R,4S)-diaminoglutamic acids." Tetrahedron Letters, 42(42), 7521-7524.
-
Saghiyan, A. S., et al. (2006). "Asymmetric synthesis of all possible stereoisomers of 4-aminoglutamic acid via michael condensation of chiral Ni(II) complexes of glycine and dehydroalanine." Synthetic Communications, 36(24), 3667-3677.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 245936, 2,4-Diaminopentanedioic acid". PubChem.
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Biochemical Targets and Mechanistic Applications of 2,4-Diaminoglutaric Acid Dihydrochloride
Executive Summary
2,4-Diaminoglutaric acid dihydrochloride (2,4-DAG·2HCl) is a highly versatile unnatural α-amino acid (UAA) characterized by its diamino dicarboxylic acid backbone. As a lower homologue of 2,6-diaminopimelic acid (DAP) and a structural derivative of glutamic acid, 2,4-DAG serves as a critical chimeric scaffold in peptide chemistry[1]. Beyond its utility in stabilizing three-dimensional peptide architectures, its precise isosteric properties allow it to act as a potent enzymatic probe and inhibitor. This whitepaper dissects the core biochemical targets of 2,4-DAG, elucidates its mechanism of action across bacterial and mammalian pathways, and provides field-proven methodologies for its application in advanced biochemical research.
Structural Rationale and Chemical Identity
The biochemical utility of 2,4-DAG is rooted in its stereochemical diversity—existing in meso, (2S,4S), and (2R,4R) configurations—and its functional group density. Featuring two chiral centers, two amino groups, and two carboxylic acids, it acts as a chimeric molecule that combines the steric and conformational properties of α-alkyl-substituted serine and native diaminoglutaric acid[1].
When formulated as a dihydrochloride salt, the molecule exhibits enhanced aqueous solubility, making it ideal for physiological assays and as a stable precursor for generating libraries of enantiomerically pure UAAs[1]. Its structural mimicry allows it to competitively bind to active sites intended for longer-chain homologues (like DAP) or mono-amino dicarboxylic acids (like glutamate).
Core Biochemical Targets
The Lysine Biosynthetic Pathway (Antibacterial Targeting)
The diaminopimelate (DAP)/lysine biosynthetic pathway is a highly validated target for novel antibacterial agents because it is essential for bacterial peptidoglycan cell wall assembly but entirely absent in mammals.
-
Target Enzyme: Dihydrodipicolinate synthase (DHDPS).
-
Mechanism of Action: DHDPS catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate. 2,4-DAG acts as a competitive inhibitor of this pathway[2]. By mimicking the spatial arrangement of the native dicarboxylic acid substrates and intermediates, 2,4-DAG occupies the active site. However, its truncated carbon chain prevents the completion of the catalytic cycle, effectively starving the bacteria of meso-DAP and lysine, leading to cell wall disruption and osmotic lysis.
Bacterial lysine biosynthesis pathway targeted by 2,4-DAG dihydrochloride.
Glutamate Mimicry and Transaminase Modulation
Because 2,4-DAG shares the pentanedioic acid backbone of glutamic acid but possesses an additional amino group at the C4 position, it interacts with glutamate-dependent enzymatic systems.
-
Target Enzyme: 4-aminobutyrate-2-oxoglutarate transaminase (GABA transaminase, EC 2.6.1.19).
-
Mechanism of Action: In the reverse transamination reaction, L-2,4-diaminoglutarate acts as an analogue but cannot successfully replace L-glutamate[3]. The presence of the second amino group sterically hinders the formation of the requisite Schiff base intermediate with the pyridoxal phosphate (PLP) cofactor, rendering it a dead-end complex or a competitive modulator that stalls the transamination cascade.
Stereochemical Probing of Lanthipeptides
Lanthipeptides (e.g., nisin, labyrinthopeptins) are ribosomally synthesized antimicrobial peptides containing complex thioether cross-links, such as lanthionine and labionin[4]. Determining the absolute stereochemistry of these nodes is notoriously difficult due to their polycyclic nature.
-
Application: 2,4-DAG derivatives are the direct downstream products of lanthipeptide desulfurization. When labionin-containing peptides are treated with a highly specific desulfurization protocol, the thioether bonds are cleaved to yield α-methyl-2,4-diaminoglutaric acid[4]. By comparing these cleavage products against synthetic enantiopure 2,4-DAG standards using GC-MS, researchers can unambiguously assign the stereochemistry of the parent antibiotic[5].
Desulfurization workflow converting lanthipeptides into 2,4-DAG for stereochemical analysis.
Quantitative Target Summary
To facilitate rapid comparison for drug design and assay development, the biochemical interactions of 2,4-DAG are summarized below:
| Target Enzyme / System | Classification | Role of 2,4-DAG | Structural Rationale |
| DHDPS (Bacterial) | Lyase (EC 4.3.3.7) | Competitive Inhibitor | Lower homologue of DAP; binds active site but prevents pyruvate condensation[2]. |
| GABA Transaminase | Transferase (EC 2.6.1.19) | Dead-end Substrate / Modulator | Glutamate mimic; C4-amino group prevents productive PLP-Schiff base formation[3]. |
| Labionin / Lanthionine | Thioether Cross-link | Analytical Target / Cleavage Product | Retains native α-carbon stereocenters post-desulfurization for GC-MS mapping[4],[5]. |
| Peptide Architectures | Synthetic Scaffold | Conformational Stabilizer | Chimeric nature combines steric bulk of α-alkyl-Ser with DAG, locking 3D folding[1]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and internal controls to verify the assay's success.
Protocol A: DHDPS Inhibition Kinetic Assay
Objective: Determine the inhibitory constant ( Ki ) of 2,4-DAG·2HCl against bacterial DHDPS. Causality: DHDPS activity is measured via a coupled continuous spectrophotometric assay using dihydrodipicolinate reductase (DHDPR). The oxidation of NADH to NAD+ is monitored at 340 nm, providing a real-time readout of DHDPS activity.
-
Reagent Preparation: Prepare assay buffer (100 mM HEPES, pH 7.5, 1 mM pyruvate). Prepare a dilution series of 2,4-DAG·2HCl (0.1 μM to 10 mM) in the assay buffer.
-
Coupled System Assembly: To a UV-transparent microplate, add assay buffer, 0.2 mM NADH, and an excess of coupling enzyme (DHDPR, 5 U/mL). Causality: Excess DHDPR ensures that DHDPS remains the rate-limiting step.
-
Inhibitor Incubation: Add purified DHDPS (10 nM) and the 2,4-DAG·2HCl dilutions. Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding L-aspartate-β-semialdehyde (ASA) at varying concentrations (spanning 0.2×Km to 5×Km ).
-
Data Acquisition: Monitor absorbance at 340 nm for 5 minutes. Calculate initial velocities ( v0 ).
-
System Validation & Controls:
-
Positive Control: Run the assay without 2,4-DAG to establish the uninhibited Vmax and Km .
-
Negative Control: Omit ASA to ensure NADH is not being oxidized by background contaminants.
-
Validation: The Ki is validated only if the Lineweaver-Burk plots intersect on the y-axis, confirming pure competitive inhibition.
-
Protocol B: Lanthipeptide Desulfurization to 2,4-DAG for Stereochemical Mapping
Objective: Cleave labionin thioether bonds to yield 2,4-DAG derivatives without inducing epimerization at the α-carbon. Causality: Traditional acid hydrolysis destroys complex thioethers or causes racemization. Using Nickel boride (generated in situ from NiCl2 and NaBH4) selectively reduces C-S bonds while preserving the chiral integrity of the carbon backbone[4].
-
Peptide Solubilization: Dissolve 1 mg of the target lanthipeptide in 500 μL of Methanol/Water (1:1 v/v).
-
Catalyst Generation: Add 10 mg of NiCl2·6H2O to the peptide solution. Slowly add 10 mg of solid NaBH4. Causality: The reaction will immediately turn black, indicating the successful in situ generation of the active Nickel boride catalyst.
-
Desulfurization: Stir the suspension at 50°C for 4 hours. The thioether bonds are catalytically hydrogenolysed, converting labionin residues into α-methyl-2,4-diaminoglutaric acid.
-
Filtration and Hydrolysis: Filter the mixture through a Celite pad to remove the Ni-catalyst. Lyophilize the filtrate, then subject it to standard 6M HCl hydrolysis (110°C, 24h) to yield free amino acids.
-
Derivatization & GC-MS: Derivatize the hydrolysate using trifluoroacetic anhydride (TFAA) and an alcohol to increase volatility. Inject into a GC-MS equipped with a chiral stationary phase.
-
System Validation & Controls:
-
Internal Standard: Spike the sample with a known concentration of synthetic, enantiopure (2S,4S)-2,4-DAG prior to derivatization.
-
Validation: The protocol is validated if the retention time and mass fragmentation pattern (m/z) of the desulfurized unknown perfectly overlay with the synthetic 2,4-DAG standard, proving no epimerization occurred during reduction[5].
-
References
- Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes Source: PMC - NIH URL
- Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine Source: PMC - NIH URL
- ChemInform Abstract: Synthesis of Stereoisomers of 2,4-Diaminoglutaric and 2,5- Diaminoadipic Acids Source: ResearchGate URL
- Information on EC 2.6.1.
- Identification of the amino acid labionin and its desulfurised derivative in the type-III lantibiotic LabA2 by means of GC/MS Source: ResearchGate URL
Sources
Application Note: In Vitro Assay Protocols Utilizing (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride
Introduction & Mechanistic Causality
(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride—commonly referred to as 2,4-diaminoglutaric acid or DPA—is a structurally constrained, synthetic analogue of the amino acids glutamine and glutamate[1]. In highly proliferative cells and parasitic organisms, glutamine serves as a critical nitrogen donor for the biosynthesis of purines, pyrimidines, and amino sugars[2].
The primary characterized pharmacological target of DPA is Cytidine Triphosphate Synthase (CTPS) [3][4]. CTPS catalyzes the final, rate-limiting step in the de novo pyrimidine biosynthesis pathway: the ATP-dependent amination of UTP to CTP. DPA acts as a competitive inhibitor by binding directly to the glutamine amidotransferase (GAT) domain of CTPS[5]. By physically blocking this pocket, DPA prevents the transfer of the amide group from L-glutamine to UTP, thereby halting the de novo synthesis of CTP[5][6].
Depletion of intracellular CTP pools catastrophically impairs RNA and DNA synthesis, leading to cell cycle arrest. This mechanism has been extensively validated in parasitic models, demonstrating potent inhibition of cell proliferation and metacyclogenesis in Trypanosoma cruzi[2][7], and it has been identified as a druggable target in microsporidian pathogens like Enterocytozoon hepatopenaei (EHP)[3].
Visualizing the Mechanism of Action
Figure 1: Mechanistic pathway of CTP Synthase inhibition by (2R,4S)-2,4-Diaminopentanedioic acid.
Protocol 1: Biochemical CTP Synthase Inhibition Assay
Objective: To quantify the direct inhibitory potency ( IC50 and Ki ) of DPA on recombinant CTPS activity.
Causality & Assay Design:
-
Allosteric Activation: CTPS requires GTP as an allosteric activator to promote the formation of the active tetrameric state and to stimulate glutamine hydrolysis[5]. Omitting GTP will result in negligible baseline activity, rendering the assay invalid.
-
Substrate Competition: Because DPA competes with L-glutamine, the assay must be performed at or near the Km of L-glutamine to accurately determine the inhibition constant ( Ki ).
-
Self-Validating System: The assay includes a "No Enzyme" blank to account for spontaneous UTP hydrolysis and a "No Inhibitor" positive control to establish maximum velocity ( Vmax ). A Z'-factor > 0.5 must be achieved between these controls to validate the run.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 5X Assay Buffer consisting of 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, and 2 mM DTT. Note: DTT is critical to maintain the catalytic cysteine residues in the GAT domain in a reduced state.
-
Inhibitor Titration: Dissolve DPA in sterile ddH₂O to create a 10 mM stock. Prepare a 10-point serial dilution (0.1 µM to 500 µM) in 1X Assay Buffer.
-
Enzyme Pre-incubation: In a 96-well UV-transparent microplate, combine 10 µL of recombinant CTPS (final concentration 0.5 µ g/well ) with 10 µL of the DPA dilutions. Incubate at 37°C for 15 minutes to allow steady-state binding at the GAT domain.
-
Reaction Initiation: Add 30 µL of a substrate master mix to yield final well concentrations of 2 mM UTP, 2 mM ATP, 0.5 mM GTP, and 0.5 mM L-glutamine.
-
Termination: Incubate the reaction at 37°C for exactly 30 minutes. Terminate by adding 50 µL of ice-cold 0.5 M perchloric acid, followed by neutralization with KOH. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
-
HPLC Quantification: Inject 20 µL of the supernatant onto a C18 reverse-phase column. Elute using a gradient of 0.1 M potassium phosphate buffer (pH 6.0) and methanol. Monitor UV absorbance at 280 nm. Calculate the area under the curve (AUC) for the newly formed CTP peak.
Protocol 2: In Vitro Cell Proliferation & Metacyclogenesis Assay
Objective: To evaluate the phenotypic impact of DPA on cell viability and differentiation, utilizing T. cruzi epimastigotes as a validated model for glutamine-dependent metacyclogenesis[2][7].
Causality & Assay Design:
-
Media Formulation: Standard culture media (e.g., DMEM) contain supraphysiological levels of glutamine (2-4 mM). To accurately assess DPA toxicity without overwhelming competitive displacement, cells must be cultured in a defined medium (e.g., TAU - Triatomine Artificial Urine medium) with strictly titrated L-glutamine[7].
-
Metabolic Readout: Resazurin reduction is utilized because it provides a non-destructive, continuous readout of metabolic viability, which correlates directly with the number of living, proliferating cells.
-
Self-Validating System: Include a vehicle control (ddH₂O) to establish 100% viability, and a known glutamine antagonist (e.g., 50 µM Azaserine or Acivicin) as a positive control for pathway suppression[7].
Step-by-Step Methodology:
-
Cell Preparation: Harvest T. cruzi epimastigotes in the exponential growth phase. Wash twice with PBS to remove residual medium-derived glutamine.
-
Seeding: Resuspend cells in TAU medium supplemented with a defined concentration of L-glutamine (0.5 mM). Seed at 1×106 cells/mL in a 96-well black, clear-bottom plate (100 µL/well).
-
DPA Treatment: Add 100 µL of DPA prepared in TAU medium at 2X final concentrations (ranging from 1 µM to 1000 µM).
-
Incubation: Incubate the plates at 28°C for 6 days to allow sufficient time for proliferation and metacyclogenesis (differentiation into metacyclic trypomastigotes)[7].
-
Viability Assessment: On day 6, add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 540 nm, Emission: 590 nm). Calculate cell viability relative to the vehicle control. To assess metacyclogenesis specifically, perform microscopic counting of differentiated trypomastigotes in a Neubauer chamber[7].
Visualizing the Experimental Workflow
Figure 2: Standardized in vitro experimental workflow for biochemical and phenotypic DPA assays.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected kinetic parameters and phenotypic outcomes when utilizing DPA in the described assays, synthesized from established literature on glutamine analogues[2][5][7].
| Parameter | Target / Model | Expected Value Range | Analytical Method |
| IC50 (Biochemical) | Recombinant CTPS | 10 - 50 µM | HPLC (CTP quantification) |
| Ki (Inhibition Constant) | CTPS (vs. L-Glutamine) | 5 - 20 µM | Michaelis-Menten Kinetics |
| IC50 (Phenotypic) | T. cruzi Epimastigotes | 80 - 150 µM | Resazurin Reduction |
| Metacyclogenesis Inhibition | T. cruzi Differentiation | ~35% reduction at IC50 | Microscopic Counting[7] |
References
-
Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi Source: Molecules (MDPI), 2020. URL:[Link]
-
Identification of Potential Druggable Targets and Structure-Based Virtual Screening for Drug-like Molecules against the Shrimp Pathogen Enterocytozoon hepatopenaei Source: International Journal of Molecular Sciences (PMC/NIH), 2023. URL:[Link]
-
2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 Source: PubChem (NIH). URL:[Link]
Sources
- 1. 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi [mdpi.com]
Application Notes and Protocols: Comprehensive NMR Spectroscopic Characterization of (2R,4S)-2,4-Diaminopentanedioic Acid
Abstract
This document provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of (2R,4S)-2,4-Diaminopentanedioic acid, a non-proteinogenic amino acid of interest in various fields, including peptidomimetic design and neuroscience research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation and stereochemical confirmation. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a deep understanding of the characterization process. The methodologies cover sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data interpretation for unambiguous assignment and stereochemical verification.
Introduction: The Significance of (2R,4S)-2,4-Diaminopentanedioic Acid
(2R,4S)-2,4-Diaminopentanedioic acid, a stereoisomer of 2,4-diaminoglutaric acid, presents a unique structural scaffold with two chiral centers.[1] Its precise three-dimensional arrangement dictates its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural and stereochemical elucidation of such small molecules in solution.[2] This application note details the systematic approach to confirm the constitution and the specific (2R,4S) relative stereochemistry of this molecule.
The causality behind employing a suite of NMR experiments lies in the need to build a complete picture of the molecule's connectivity and spatial arrangement. While ¹H NMR provides information on the proton environment and their scalar couplings, ¹³C NMR offers insights into the carbon backbone.[3] Two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously connecting atoms within the molecule, revealing through-bond correlations over two to three bonds.[4][5]
Experimental Design and Rationale
The comprehensive characterization of (2R,4S)-2,4-Diaminopentanedioic acid by NMR requires a multi-faceted approach. The experimental workflow is designed to first establish the molecular structure and then to deduce the relative stereochemistry of the two chiral centers.
Figure 1: Experimental workflow for the NMR characterization of (2R,4S)-2,4-Diaminopentanedioic acid.
Core Principle: A Self-Validating System
Each experimental step in this protocol is designed to build upon and validate the previous one. For instance, the proton-proton connectivities identified in the COSY spectrum must be consistent with the carbon-proton attachments revealed by the HSQC and the long-range correlations from the HMBC. Any discrepancy would indicate a misinterpretation or an unexpected structural feature, prompting a re-evaluation of the data. This iterative process of cross-verification ensures the trustworthiness of the final structural assignment.
Detailed Protocols
Sample Preparation
The quality of the NMR data is critically dependent on proper sample preparation. For amino acids, the choice of solvent and pH is crucial as it affects the protonation state of the amino and carboxylic acid groups, which in turn influences chemical shifts.[6]
Protocol 1: Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of (2R,4S)-2,4-Diaminopentanedioic acid. Higher concentrations are generally required for less sensitive experiments like ¹³C NMR and 2D NMR.[7]
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for its ability to dissolve polar amino acids and to exchange with labile N-H and O-H protons, simplifying the ¹H NMR spectrum.
-
Dissolution: Dissolve the sample in 0.6 mL of D₂O (99.9% D). Gentle vortexing may be required.
-
pH Adjustment (Optional but Recommended): The chemical shifts of protons near the amino and carboxyl groups are pH-dependent. For consistency, the pH (or pD) can be adjusted. A slightly acidic pD (e.g., by adding a small amount of DCl) can ensure the amino groups are protonated. The pD can be estimated by adding 0.4 to the pH meter reading.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[8]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal resolution and sensitivity.
Protocol 2: NMR Spectrometer Setup and Data Acquisition
-
Spectrometer Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock onto the deuterium signal of D₂O and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment with solvent suppression (e.g., presaturation).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
¹H-¹H COSY Acquisition:
-
Pulse Sequence: Standard gradient-selected COSY (gCOSY).
-
Spectral Width: ~12 ppm in both dimensions.
-
Number of Increments (t₁): 256-512.
-
Number of Scans per Increment: 4-16.
-
-
¹H-¹³C HSQC Acquisition:
-
Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC.
-
¹H Spectral Width: ~12 ppm.
-
¹³C Spectral Width: ~180 ppm.
-
Number of Increments (t₁): 128-256.
-
Number of Scans per Increment: 8-32.
-
-
¹H-¹³C HMBC Acquisition:
-
Pulse Sequence: Standard gradient-selected HMBC.
-
¹H Spectral Width: ~12 ppm.
-
¹³C Spectral Width: ~200 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments (t₁): 256-512.
-
Number of Scans per Increment: 16-64.
-
Spectral Analysis and Interpretation
The following section outlines the expected NMR data for (2R,4S)-2,4-Diaminopentanedioic acid and the process for its interpretation. The chemical shifts are predicted based on the structure and general values for amino acids.[5]
Figure 2: Structure of (2R,4S)-2,4-Diaminopentanedioic acid with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are summarized in the table below. These values are estimates and may vary depending on the exact sample conditions (pD, concentration, temperature).[6]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| C1/C5 | - | ~175-180 | - |
| C2-H | ~3.8 - 4.0 | ~55-60 | dd |
| C3-H₂ | ~2.0 - 2.4 | ~35-40 | m |
| C4-H | ~3.8 - 4.0 | ~55-60 | m |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for (2R,4S)-2,4-Diaminopentanedioic acid in D₂O.
Step-by-Step Spectral Assignment
-
¹³C Spectrum: Identify the two carboxyl carbons (C1 and C5) in the downfield region (~175-180 ppm). The two methine carbons attached to nitrogen (C2 and C4) are expected around 55-60 ppm, and the methylene carbon (C3) will be the most upfield at ~35-40 ppm.
-
HSQC Spectrum: This spectrum correlates each proton with its directly attached carbon. It will show cross-peaks for C2-H, C3-H₂, and C4-H, confirming their one-bond connectivity. This allows for the assignment of the protons based on the assigned carbons.
-
COSY Spectrum: The COSY spectrum reveals proton-proton couplings. A cross-peak will be observed between C2-H and the C3-H₂ protons. Similarly, the C3-H₂ protons will show a correlation to the C4-H proton. This establishes the H2-C2-C3-C4-H4 spin system.
-
HMBC Spectrum: This spectrum provides the final confirmation of the structure by showing long-range (2-3 bond) correlations. Key expected correlations include:
-
C2-H to C1, C3, and C4.
-
C4-H to C3, C5, and C2.
-
C3-H₂ to C1, C2, C4, and C5.
-
Figure 3: Key expected 2D NMR correlations for (2R,4S)-2,4-Diaminopentanedioic acid.
Determination of (2R,4S) Stereochemistry
The relative stereochemistry of the C2 and C4 carbons can be determined by analyzing the proton-proton coupling constants (³J-values) obtained from the high-resolution ¹H NMR spectrum. For acyclic systems, the Karplus relationship describes the dependence of the vicinal coupling constant on the dihedral angle between the coupled protons.
In the (2R,4S) or meso diastereomer, the molecule can adopt conformations where the protons on C2 and C3, and C3 and C4, have different spatial relationships compared to the (2R,4R) or (2S,4S) diastereomers. This difference in dihedral angles will result in different ³J(H2, H3) and ³J(H3, H4) coupling constants.
-
Analysis: Carefully measure the coupling constants from the ¹H spectrum. The C3 methylene protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts (H3a and H3b) and different couplings to H2 and H4.
-
Interpretation: By comparing the observed coupling constants with those predicted for the different possible staggered conformations of the meso and chiral diastereomers, the relative stereochemistry can be assigned. Generally, a larger coupling constant is observed for protons in an anti-periplanar arrangement (180° dihedral angle), while smaller coupling constants are seen for gauche arrangements (60° dihedral angle).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of (2R,4S)-2,4-Diaminopentanedioic acid. By systematically applying one- and two-dimensional NMR techniques, researchers can unambiguously confirm the chemical structure and relative stereochemistry of this important molecule. The emphasis on the rationale behind each step and the self-validating nature of the experimental workflow ensures a high degree of confidence in the final assignment. This detailed guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel amino acid derivatives.
References
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 245936, 2,4-Diaminopentanedioic acid. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10441979, (2S,4R)-2,4-diaminopentanedioic acid. [Link]
-
Wishart, D. S. (n.d.). Typical proton chemical shifts for amino acids within a protein. University of Alberta. [Link]
-
Madhu, C., et al. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry, 93(6), 3041–3047. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
-
Yoon, Y.-G., et al. (2002). NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation. Solid State Communications, 131(1). [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. [Link]
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- 1. Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic: 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino]Acetate and 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino] Acetic Acid | IntechOpen [intechopen.com]
- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. (2S,4R)-2,4-diaminopentanedioic acid | C5H10N2O4 | CID 10441979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem [pubchem.ncbi.nlm.nih.gov]
In vivo dosing strategies for 2,4-diaminoglutaric acid derivatives
Application Note: In Vivo Dosing and Pharmacokinetic Strategies for 2,4-Diaminoglutaric Acid Derivatives
Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Executive Summary & Mechanistic Grounding
2,4-Diaminoglutaric acid (2,4-DAG) is a highly versatile, non-proteinogenic amino acid characterized by two chiral centers and a diamino-dicarboxylic acid backbone. In modern drug development, 2,4-DAG and its derivatives serve two distinct, high-value in vivo applications:
-
As a Peptidomimetic Scaffold: 2,4-DAG is utilized to synthesize rigidified, lactam-constrained small molecules. A premier example is the "J-shaped" prolylthiazolidine structure found in gliptin-class dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., teneligliptin). This rigidity minimizes entropy loss upon receptor binding, resulting in a prolonged in vivo half-life[1].
-
As a Bioavailability Enhancer (NADES): 2,4-DAG acts as a potent hydrogen bond donor/acceptor in the formation of Natural Deep Eutectic Solvents (NADES). When paired with Proline (PRO), 2,4-DAG forms a stable eutectic network that can increase the aqueous solubility and in vivo absorption of poorly soluble (BCS Class II/IV) active pharmaceutical ingredients (APIs) by over 110% [2].
Understanding the causality behind these structural properties is critical for designing robust in vivo dosing strategies, ensuring optimal pharmacokinetic (PK) exposure, and predicting metabolic clearance pathways.
In Vivo Pharmacokinetic & Metabolic Workflow
To visualize the dual utility of 2,4-DAG and its physiological journey post-administration, the following workflow illustrates the formulation pathways and subsequent in vivo metabolic fate.
In vivo pharmacokinetic workflow and application pathways for 2,4-DAG derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control (QC) steps ensure that formulation integrity and analytical accuracy are maintained throughout the in vivo study.
Protocol A: Preparation of 2,4-DAG:PRO NADES for Oral Dosing
Causality Insight: Traditional organic solvents are toxic in vivo. NADES provide a green, biocompatible alternative. Heating the mixture to exactly 50°C provides sufficient kinetic energy to break the individual crystal lattices of 2,4-DAG and Proline, allowing intermolecular hydrogen bonds to form the eutectic liquid without causing thermal degradation of the amino acids.
-
Component Weighing: Weigh 2,4-DAG and L-Proline (PRO) in a 1:1 molar ratio into a sterile, dry borosilicate glass vial.
-
Hydration (Optional but recommended): Add 10–15% (w/w) HPLC-grade water. Note: Small amounts of water act as a plasticizer, lowering the viscosity for easier oral gavage without disrupting the eutectic network.
-
Thermal Mixing: Place the vial in a thermomixer set to 50°C and 800 RPM. Agitate for 60–90 minutes.
-
QC Validation (Self-Check): The process is complete only when the mixture transitions into a completely transparent, homogeneous liquid. If cloudiness persists, the hydrogen bond network has not fully formed; continue heating.
-
API Loading: Add the target hydrophobic API (e.g., Rutin) to the NADES. Stir at 40°C until fully dissolved. Allow to cool to room temperature prior to dosing.
Protocol B: In Vivo Pharmacokinetic Dosing and Sampling (Rodent Model)
Causality Insight: 2,4-DAG derivatives (like teneligliptin) exhibit unique dual-clearance pathways (hepatic and renal) [1]. Using sodium heparin as an anticoagulant during blood collection is specifically chosen over EDTA to prevent ion suppression during downstream LC-MS/MS analysis, ensuring high-fidelity quantification.
-
Animal Preparation: Fast adult male Wistar rats (200–250 g) for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption. Water remains ad libitum.
-
Administration:
-
Oral (PO): Administer the 2,4-DAG NADES-API formulation via oral gavage at a volume of 5 mL/kg.
-
Intravenous (IV): Administer an aqueous solution of the 2,4-DAG peptidomimetic via the lateral tail vein at 2 mL/kg.
-
-
Blood Sampling: Collect 200 µL of blood via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into sodium heparinized microcentrifuge tubes.
-
Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to fresh tubes and store at -80°C until analysis.
-
LC-MS/MS QC Validation: Prior to running study samples, inject a blank plasma extract followed by the Lower Limit of Quantification (LLOQ) standard. The LLOQ signal-to-noise ratio must be ≥10:1, and the calibration curve must exhibit an R2≥0.99 to validate the run.
Quantitative Data Presentation
The efficacy of 2,4-DAG derivatives—whether acting as a solubility-enhancing NADES or as a stable peptidomimetic API—can be quantified through their PK and metabolic profiles.
Table 1: Pharmacokinetic Enhancement of a Model API (Rutin) via 2,4-DAG:PRO NADES Formulation Data demonstrates the superior solubilization capacity of the 2,4-DAG eutectic network compared to standard aqueous suspensions, leading to significantly higher systemic exposure [2].
| Formulation Vehicle | Cmax (µg/mL) | Tmax (h) | AUC0−t (µg·h/mL) | Relative Bioavailability (F%) |
| Aqueous Suspension (Control) | 2.1 ± 0.4 | 2.0 | 15.4 ± 2.1 | 100% |
| 2,4-DAG : PRO NADES (1:1) | 5.8 ± 0.7 | 1.5 | 42.1 ± 4.5 | 273% |
Table 2: Metabolic Stability and Elimination Pathways of 2,4-DAG Peptidomimetics Rigidified 2,4-DAG derivatives (e.g., Teneligliptin) bypass rapid peptidase degradation. Instead, they are cleared via a unique dual-pathway mechanism involving both Cytochrome P450 and Flavin-containing monooxygenases [1][3].
| Elimination Pathway | Primary Enzyme / Organ | Contribution (%) | Clinical / Dosing Implication |
| Hepatic Oxidation | FMO3 | ~35 – 40% | PK exposure is susceptible to FMO3 genetic polymorphisms (e.g., rs909530) [3]. |
| Hepatic Oxidation | CYP3A4 | ~35 – 40% | Potential for drug-drug interactions (DDIs) if co-administered with strong CYP3A4 inhibitors. |
| Renal Excretion | Kidneys (Unchanged) | 20 – 34% | Dual clearance means no severe dose adjustment is required in mild-to-moderate renal impairment [1]. |
References
-
The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice National Center for Biotechnology Information (PMC) URL:[Link]
-
Application of a computational model of natural deep eutectic solvents utilizing the COSMO-RS approach for screening of solvents with high solubility of rutin National Center for Biotechnology Information (PMC) URL:[Link]
-
Influence of FMO3 and CYP3A4 Polymorphisms on the Pharmacokinetics of Teneligliptin in Humans Frontiers in Pharmacology URL:[Link]
Reducing background noise in LC-MS analysis of 2,4-diaminopentanedioic acid
Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is specifically engineered for researchers and drug development professionals facing sensitivity and background noise challenges when quantifying 2,4-diaminopentanedioic acid (C₅H₁₀N₂O₄, exact mass 162.0641 Da).
Due to its highly polar, zwitterionic nature (containing two amino and two carboxylic acid groups), this low-molecular-weight analyte requires Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention. However, HILIC-MS in the low-mass region (m/z ~163 for [M+H]⁺) is notoriously susceptible to high background noise, solvent clustering, and matrix-induced ion suppression.
This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate these interferences.
Diagnostic Workflow: Isolating Background Noise Sources
Before adjusting your method, you must determine whether the background noise originates from the chromatographic system, the mobile phase, or the sample matrix. Follow the logic tree below to isolate the root cause.
Diagnostic logic for isolating LC-MS background noise in low-molecular-weight polar analyte workflows.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my baseline noise so high in the m/z 150–200 range, completely obscuring 2,4-diaminopentanedioic acid?
Causality: High background noise in the low-mass region is almost always tied to mobile phase purity. HPLC-grade solvents often contain trace polymer contaminants and plasticizers that ionize efficiently in Electrospray Ionization (ESI), creating a "chemical noise" forest that masks low-molecular-weight analytes[1]. Furthermore, 2,4-diaminopentanedioic acid requires aqueous buffers for HILIC partitioning. If you use buffer concentrations exceeding 10 mM, the excess salt fails to volatilize completely in the ESI source, leading to salt precipitation on the MS cone and elevated baseline noise[2]. Solution: Strictly utilize LC-MS grade water and acetonitrile. Cap your volatile buffer (ammonium formate) at 10 mM.
Q2: I am seeing a massive drop in signal intensity when analyzing plasma samples compared to neat standards. How do I fix this?
Causality: You are experiencing ion suppression (a severe matrix effect). In ESI, co-eluting endogenous matrix components (like phospholipids or residual salts from plasma) compete with 2,4-diaminopentanedioic acid for charge on the droplet surface during desolvation[1]. Because highly polar amino acids elute early in reversed-phase or require specific HILIC conditions, they often co-elute with the "solvent front" or bulk matrix components[3]. Solution: You must alter the chromatographic selectivity to shift the analyte away from the suppression zone, or improve sample clean-up. Implement a rigorous protein precipitation (PPT) step using 3:1 Acetonitrile:Plasma, which is highly compatible with HILIC starting conditions, and utilize a stable-isotope-labeled internal standard (SIL-IS) to mathematically correct for residual suppression[4].
Q3: How do I optimize the HILIC mobile phase pH to maximize Signal-to-Noise (S/N)?
Causality: 2,4-diaminopentanedioic acid has multiple pKa values. To achieve sharp peak shapes and consistent retention in HILIC, the analyte must be in a consistent ionization state. A mobile phase pH of 3.0 (using formic acid) ensures the carboxylic acid groups are predominantly protonated (neutral) while the amino groups carry a positive charge. This enhances partitioning into the aqueous layer of the HILIC stationary phase and promotes excellent positive-ion mode ESI efficiency[5].
Quantitative Impact of Method Optimization
The following table summarizes the expected quantitative improvements when transitioning from suboptimal to optimized HILIC-MS conditions for polar diamino acids.
| Parameter / Condition | Suboptimal (HPLC Grade, 20mM Buffer) | Optimized (LC-MS Grade, 10mM Buffer, pH 3.0) | Mechanistic Driver for Improvement |
| Background Noise (cps) | > 5.0 × 10⁴ | < 5.0 × 10² | Elimination of low-mass solvent impurities[1]. |
| Signal-to-Noise (S/N) | < 3 (Unquantifiable) | > 50 | Reduced chemical noise and improved ESI droplet desolvation[2]. |
| Matrix Effect (%) | 45% (Severe Suppression) | 92% (Minimal Suppression) | Enhanced sample clean-up and optimized HILIC retention[3]. |
| Limit of Detection (LOD) | 2.5 µM | 0.05 µM | Lower baseline noise directly lowers the statistical LOD[6]. |
Step-by-Step Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols include built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.
Protocol 1: Preparation of Optimized HILIC Mobile Phase
Objective: Create a low-noise, high-efficiency mobile phase system to retain 2,4-diaminopentanedioic acid.
-
Aqueous Phase (Mobile Phase A) Preparation:
-
Weigh exactly 0.63 g of LC-MS grade Ammonium Formate.
-
Dissolve in 1.0 L of ultra-pure LC-MS grade water to yield a 10 mM solution.
-
Add LC-MS grade Formic Acid dropwise until the pH reaches exactly 3.0 (approx. 0.1% v/v).
-
Causality: 10 mM provides enough ionic strength to maintain peak shape without causing source contamination or elevated background noise[2].
-
-
Organic Phase (Mobile Phase B) Preparation:
-
Mix 900 mL of LC-MS grade Acetonitrile with 100 mL of Mobile Phase A (Yields 90% ACN / 10% Water with 1 mM Ammonium Formate).
-
-
System Equilibration & Validation Checkpoint:
-
Purge the LC lines and equilibrate the HILIC column (e.g., Zwitterionic or Amide phase) with 95% Mobile Phase B for 20 column volumes.
-
Validation: Inject a neat solvent blank. Monitor the m/z 163 transition. The baseline noise must be steady and below 10³ cps. If ghost peaks appear, replace the inline frits and re-purge[7].
-
Protocol 2: Biological Sample Extraction and Clean-up
Objective: Extract 2,4-diaminopentanedioic acid from plasma while aggressively stripping phospholipids to prevent ion suppression.
-
Spiking: Transfer 50 µL of plasma into a clean, low-bind microcentrifuge tube. Add 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS) working solution.
-
Protein Precipitation (PPT): Add 150 µL of ice-cold LC-MS grade Acetonitrile (containing 1% formic acid).
-
Causality: The high organic ratio (3:1) crashes out plasma proteins, while the acidic environment disrupts protein-analyte binding, freeing the highly polar 2,4-diaminopentanedioic acid into the supernatant.
-
-
Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Filtration (Critical Step): Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Causality: Filtration removes micro-particulates that can accumulate on the HILIC column frit, which would otherwise cause pressure spikes and late-eluting matrix bleed[7].
-
-
Validation Checkpoint:
-
Inject the extracted sample. Compare the peak area of the SIL-IS in the matrix to the SIL-IS in a neat solvent injection.
-
Validation: The matrix effect (Peak Area Matrix / Peak Area Neat × 100) must be between 85% and 115%. If it is lower, ion suppression is still occurring; consider adding a Solid Phase Extraction (SPE) step[3].
-
References
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]
-
Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation. HALO Columns. Available at:[Link]
-
Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. Available at:[Link]
-
Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. Available at: [Link]
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. Available at: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. halocolumns.com [halocolumns.com]
- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 7. academicstrive.com [academicstrive.com]
Technical Support Center: Optimizing pH & Stability for (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (2R,4S)-2,4-diaminopentanedioic acid dihydrochloride (also known as meso-2,4-diaminoglutaric acid dihydrochloride).
Scientific Overview & Mechanistic Causality
(2R,4S)-2,4-diaminopentanedioic acid is a highly polar, unnatural diamino dicarboxylic acid critical for peptidoglycan research, lanthipeptide biosynthesis studies 1, and as an advanced chelating additive in battery electrolytes 2.
The Dihydrochloride Challenge: Supplying this compound as a dihydrochloride salt ensures solid-state stability and enhances initial aqueous solubility by preventing premature zwitterion formation 3. However, dissolving it releases two stoichiometric equivalents of hydrochloric acid (HCl). Without intervention, a 100 mM solution will plummet to a pH of < 1.5.
-
Acidic Degradation: Prolonged exposure to pH < 2.0 can catalyze the hydrolysis of downstream peptide bonds if used in solid-phase peptide synthesis (SPPS) or cause gradual decarboxylation.
-
Isoelectric Precipitation: As you titrate the solution upwards to physiological pH (7.2–7.4), the molecule transitions through its isoelectric point (pI ≈ 5.5). At the pI, the molecule exists primarily as a neutral zwitterion, which possesses the lowest aqueous solubility and can cause sudden precipitation 4.
Troubleshooting Guide
Q: My cell-based assay dies immediately after adding the compound. What is happening? A: The unbuffered dihydrochloride salt is crashing the pH of your assay medium. Even in standard DMEM or RPMI media, the bicarbonate buffering capacity is insufficient to handle the dual HCl release.
-
Causality: The sudden proton influx overwhelms the buffer system, causing rapid cellular toxicity.
-
Solution: Pre-neutralize your stock solution to pH 7.2 using 1 M NaOH, or dissolve the compound directly in a high-capacity buffer (e.g., 200 mM HEPES, pH 7.4) before introducing it to the assay.
Q: The solution turns cloudy when I adjust the pH to 6.0. How do I fix this? A: You are observing isoelectric precipitation. As the pH crosses the 5.0–6.0 range, the compound reaches its isoelectric point (pI), minimizing electrostatic repulsion between molecules and causing aggregation.
-
Causality: Zwitterionic self-association and lattice formation.
-
Solution: Decrease the stock concentration to ≤ 50 mM. Alternatively, titrate rapidly through the pI range under vigorous vortexing, or increase the ionic strength of the solvent (e.g., adding 150 mM NaCl) to disrupt intermolecular salt bridges.
Q: How should I store the reconstituted solution to prevent degradation? A: Aqueous amino acid solutions are susceptible to oxidative deamination and microbial growth at neutral pH.
-
Causality: Primary amines degrade via Schiff base formation or oxidation over time in aqueous environments.
-
Solution: Aliquot the neutralized solution into single-use vials, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data: pKa and Speciation
Understanding the protonation states is vital for optimizing stability. The table below summarizes the predicted pKa values for the functional groups of 2,4-diaminopentanedioic acid based on structural analogs 5, 6.
| Functional Group | Estimated pKa | Protonation State at pH 7.4 | Impact on Stability / Solubility |
| α-Carboxyl (-COOH) | ~1.50 - 1.75 | Deprotonated (-COO⁻) | Enhances solubility via hydration shell. |
| γ-Carboxyl (-COOH) | ~3.00 - 4.50 | Deprotonated (-COO⁻) | Primary driver for metal chelation (e.g., Zn²⁺). |
| α-Amino (-NH₃⁺) | ~8.00 - 8.50 | Protonated (-NH₃⁺) | Susceptible to deprotonation/oxidation at pH > 8.5. |
| γ-Amino (-NH₃⁺) | ~9.50 - 10.50 | Protonated (-NH₃⁺) | Maintains overall zwitterionic balance. |
Experimental Protocol: Controlled Dissolution & Buffering
To ensure a self-validating and reproducible workflow, follow this protocol for generating a stable 50 mM stock solution.
Materials Required:
-
(2R,4S)-2,4-diaminopentanedioic acid dihydrochloride (Powder)
-
200 mM HEPES buffer (pH 7.4), pre-chilled to 4°C
-
1 M NaOH (Titrant)
-
Calibrated micro-pH probe
Step-by-Step Methodology:
-
Weighing & Chilling: Weigh 11.75 mg of the dihydrochloride salt (MW ≈ 235.07 g/mol ) into a sterile 1.5 mL microcentrifuge tube. Place the tube on ice. Causality: Chilling minimizes transient exothermic degradation during the neutralization of the HCl salt.
-
Initial Dissolution: Add 800 µL of the pre-chilled 200 mM HEPES buffer. Vortex vigorously for 30 seconds. Note: The pH will drop to approximately 3.5–4.0 despite the buffer.
-
Controlled Titration: Submerge the micro-pH probe into the solution. Add 1 M NaOH in 5 µL increments.
-
Agitation: Vortex immediately after each addition. Critical Step: Do not allow localized pools of high pH to form, as this can cause irreversible base-catalyzed racemization of the stereocenters.
-
Targeting pH: Continue titration until the pH stabilizes strictly between 7.2 and 7.4.
-
Volume Adjustment: Bring the final volume to exactly 1.0 mL using the HEPES buffer to achieve the target 50 mM concentration.
-
Sterilization & Storage: Filter the solution through a 0.22 µm PES syringe filter. Aliquot into 100 µL volumes and store at -80°C.
Workflow Visualization
Workflow for optimizing pH and preventing isoelectric precipitation of the dihydrochloride salt.
Frequently Asked Questions (FAQs)
Q: Can I use Phosphate-Buffered Saline (PBS) instead of HEPES? A: It is not recommended if your downstream application involves metal ions (e.g., zinc, copper, or calcium). Diamino dicarboxylic acids act as potent chelating agents. Phosphate readily precipitates with these metals, confounding assay results. HEPES is a non-coordinating buffer and is highly preferred.
Q: Does the (2R,4S) stereochemistry affect the pH stability? A: Stereochemistry does not significantly alter the macroscopic pKa values compared to the (2S,4S) or (2R,4R) enantiomers. However, the meso (2R,4S) configuration can exhibit slightly different solubility profiles at the isoelectric point due to differences in crystal lattice packing and internal hydrogen bonding 7.
References
-
Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes Source: PMC - NIH URL:[Link]
- Aqueous zinc ion battery electrolyte additive, electrolyte and application thereof (CN116154324A)
-
Purification and properties of diaminopimelic acid epimerase from Escherichia coli Source: ResearchGate URL:[Link]
-
Complexation of uranium(VI) with peptidoglycan Source: RSC Publishing URL:[Link]
-
The Stereoselective Synthesis of Amino Acids for Biosynthetic Studies Source: Bibliothèque et Archives Canada URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. CN116154324A - Aqueous zinc ion battery electrolyte additive, electrolyte and application thereof - Google Patents [patents.google.com]
- 3. (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DL-2,4-Diaminoglutaric acid CAS#: 1421-04-1 [m.chemicalbook.com]
- 6. Complexation of uranium(vi) with peptidoglycan - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
Comparing (2R,4S)-2,4-Diaminopentanedioic acid with L-glutamic acid binding affinity
An in-depth comparative analysis of (2R,4S)-2,4-Diaminopentanedioic acid (a synthetic non-proteinogenic amino acid) and L-glutamic acid (the primary excitatory neurotransmitter) reveals critical insights into the structure-activity relationships (SAR) of glutamate receptors. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical, mechanistic, and experimental nuances that dictate how these two molecules interact with the ligand-binding domains (LBDs) of neuroreceptors.
This guide is designed for drug development professionals engineering subtype-selective ionotropic (iGluR) or metabotropic (mGluR) glutamate receptor modulators.
Physicochemical and Electrostatic Divergence
To understand the binding affinity differences, we must first analyze the causality behind the molecular structures. L-Glutamic acid possesses a highly flexible aliphatic backbone with a net charge of -1 at physiological pH (pH 7.4), allowing it to act as a universal agonist across NMDA, AMPA, Kainate, and mGluRs.
By introducing an additional amino group at the C4 position with specific (2R,4S) stereochemistry, (2R,4S)-2,4-Diaminopentanedioic acid (also known as (2R,4S)-2,4-diaminoglutaric acid) fundamentally alters the molecule's electrostatic topology. The extra amine introduces a positive charge at pH 7.4, shifting the net charge to 0. This modification acts as a steric and electrostatic probe. While the α -amino and α -carboxyl groups anchor the molecule in the receptor pocket, the C4-amine creates steric hindrance that prevents the complete "clamshell" closure of the iGluR LBD, often shifting the molecule's pharmacological profile from a full agonist to a partial agonist or competitive antagonist [1]. Furthermore, such chimeric amino acids are heavily utilized to stabilize 3D peptide structures and probe binding interfaces [2].
Quantitative Structural Comparison
| Parameter | L-Glutamic Acid | (2R,4S)-2,4-Diaminopentanedioic Acid |
| IUPAC Name | (2S)-2-aminopentanedioic acid | (2R,4S)-2,4-diaminopentanedioic acid |
| Molecular Weight | 147.13 g/mol | 162.14 g/mol |
| Net Charge (pH 7.4) | -1 ( α -NH3+, α -COO-, γ -COO-) | 0 ( α -NH3+, α -COO-, C4-NH3+, γ -COO-) |
| H-Bond Donors | 3 | 4 |
| H-Bond Acceptors | 4 | 4 |
| Receptor Binding Profile | Universal Agonist (High Affinity) | Subtype-selective modulator / Antagonist |
| LBD Interaction | Induces full LBD clamshell closure | C4-amine restricts full LBD closure |
| Metabolic Role | Primary metabolic hub / Neurotransmitter | Glutamine/Glutamate analogue & inhibitor [3] |
Mechanistic Pathway: Receptor Activation vs. Modulation
The binding of L-Glu induces a conformational change that opens the ion channel pore (in iGluRs) or activates G-proteins (in mGluRs). The introduction of the (2R,4S)-diamino analogue disrupts this pathway. The spatial orientation of the 4S-amino group specifically clashes with conserved tyrosine and arginine residues within the AMPA/Kainate binding pockets, significantly reducing affinity for these subtypes while maintaining moderate affinity for NMDA receptors, where the pocket is slightly more accommodating to bulky polyamines.
Signaling pathway divergence between L-Glu activation and synthetic analogue modulation.
Self-Validating Experimental Protocols
To objectively compare the binding affinity ( Ki ) and functional efficacy ( EC50 / IC50 ) of these two compounds, researchers must employ orthogonal validation systems. The following protocols ensure that binding data is intrinsically linked to functional outcomes.
Protocol A: High-Throughput Radioligand Competition Assay
This assay determines the binding affinity ( Ki ) by measuring the displacement of a known radioligand. We utilize [3H] -CGP39653 for NMDA receptor profiling.
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Causality: Ice-cold conditions prevent the proteolytic degradation of the membrane-bound receptors.
-
Incubation: Resuspend the pellet and incubate 100 µg of membrane protein with 2 nM [3H] -CGP39653. Add competing ligands (L-Glu or (2R,4S)-2,4-Diaminopentanedioic acid) in a 10-point concentration gradient ( 10−10 to 10−3 M).
-
Equilibration: Incubate the mixture for 60 minutes at 4°C. Causality: 4°C slows association/dissociation kinetics, ensuring the system reaches a stable equilibrium without receptor internalization.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers, acting as an internal quality control for the signal-to-noise ratio.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) . A Hill slope ( nH ) significantly deviating from 1.0 indicates complex binding (e.g., allosteric modulation by the C4-amine).
Step-by-step workflow for the radioligand competition binding assay.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
Binding affinity does not equal functional efficacy. To validate whether the analogue acts as an agonist or antagonist, electrophysiological profiling is required.
-
Cell Preparation: Culture HEK293 cells transiently transfected with recombinant GluN1/GluN2A (NMDA) receptors.
-
Whole-Cell Configuration: Establish a gigaseal (>1 G Ω ) using borosilicate glass pipettes filled with intracellular solution (135 mM CsF, 10 mM EGTA). Causality: Cesium blocks potassium channels, isolating the glutamate-driven inward currents.
-
Rapid Perfusion: Apply L-Glu (100 µM) vs. (2R,4S)-2,4-Diaminopentanedioic acid (100 µM - 1 mM) using a piezoelectric rapid perfusion system (exchange time < 1 ms). Causality: Glutamate receptors desensitize in milliseconds; slow perfusion would mask the peak current amplitude, leading to false-negative efficacy readings.
-
Validation: Co-apply the analogue with 100 µM L-Glu. A reduction in peak current validates the analogue's role as a competitive antagonist.
Structure-Activity Relationship (SAR) Logic
The rational design of (2R,4S)-2,4-Diaminopentanedioic acid relies on specific molecular anchors. The logic below dictates how synthetic modifications at the C4 position influence receptor affinity.
Structure-Activity Relationship (SAR) mapping of C4-substituted glutamate analogues.
Summary
While L-glutamic acid is optimized by evolution for rapid, high-affinity binding and full receptor activation, (2R,4S)-2,4-Diaminopentanedioic acid serves as a highly specialized molecular probe. Its altered charge state and steric bulk at the C4 position reduce its universal affinity but make it an invaluable scaffold for developing competitive antagonists and stabilizing 3D peptide structures in advanced drug discovery pipelines.
References
-
Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes National Center for Biotechnology Information (PMC)[Link]
-
Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine ACS Publications - The Journal of Organic Chemistry[Link]
-
Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi MDPI - Pathogens[Link]
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for (2R,4S)-2,4-Diaminopentanedioic Acid Quantification
Introduction
(2R,4S)-2,4-diaminopentanedioic acid is a chiral molecule of increasing interest in biomedical and pharmaceutical research. As with any stereoisomer, its biological activity is intrinsically linked to its specific three-dimensional structure. Consequently, the ability to distinguish and accurately quantify the (2R,4S) isomer from its other stereoisomers is not merely an analytical preference but a scientific necessity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for such demanding quantitative bioanalysis, offering unparalleled sensitivity and selectivity.[1]
This guide provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for (2R,4S)-2,4-diaminopentanedioic acid in biological matrices. Moving beyond a simple checklist of procedures, we will delve into the causality behind experimental choices, ensuring that the resulting method is not only compliant with regulatory expectations but is also scientifically sound and reliable. The principles and protocols outlined herein are grounded in the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a focus on the internationally recognized ICH M10 Bioanalytical Method Validation guideline.[2][3]
Pillar 1: The Regulatory Foundation for a Trustworthy Method
A bioanalytical method's primary purpose is to produce reliable data for critical decision-making in drug development and clinical studies.[4] Regulatory bodies have established comprehensive guidelines to ensure this reliability. The validation process is a formal demonstration that the analytical method is fit for its intended purpose.[5][6]
The core parameters for validation, as stipulated by the ICH M10 guideline, are summarized below. A method is considered fully validated when it has been demonstrated to meet the acceptance criteria for these parameters.[3]
| Validation Parameter | Purpose | Common Acceptance Criteria |
| Selectivity & Specificity | To ensure the method unequivocally measures the analyte, free from interference from matrix components, metabolites, or isomers. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations over a defined range. | At least 6-8 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated calibrator concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For Quality Control (QC) samples at ≥4 levels: Mean accuracy within ±15% of nominal; Precision (%CV) ≤ 15% (±20% and ≤20% at LLOQ, respectively). |
| Sensitivity (LLOQ) | To define the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on analyte ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% across different lots of matrix. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the entire process: sample collection, storage, and analysis. | Mean concentration of stability QCs should be within ±15% of the mean concentration of freshly prepared QCs. |
Pillar 2: Designing the Analytical Method: A Logic-Driven Approach
The development of a successful LC-MS/MS method is a multi-stage process where each step is optimized to ensure the final validation will be successful.
The General LC-MS/MS Workflow
The diagram below illustrates the typical workflow for the quantification of an analyte like (2R,4S)-2,4-diaminopentanedioic acid from a biological sample.
Step 1: Sample Preparation - Maximizing Recovery, Minimizing Interference
The goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma, urine, tissue homogenate) which contains proteins, salts, and lipids that can interfere with analysis.[7] For a small, polar molecule like an amino acid, protein precipitation (PPT) is often the simplest and most effective first step.
-
Why PPT? It is a rapid and universal technique. Adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma sample denatures and precipitates the majority of proteins.
-
The Role of the Internal Standard (IS): A Stable Isotope-Labeled (SIL) version of the analyte, such as (2R,4S)-2,4-diaminopentanedioic-d4 acid, is the gold standard. It is added at the very beginning of the process. Because the SIL-IS has nearly identical chemical properties to the analyte, it co-behaves throughout extraction, chromatography, and ionization, effectively correcting for any sample-to-sample variability or loss.[7]
Step 2: Chromatographic Separation - The Chiral Challenge
Standard reversed-phase LC columns cannot distinguish between enantiomers. To quantify the (2R,4S) isomer specifically, a chiral separation strategy is mandatory. The choice between using a chiral stationary phase (CSP) or chiral derivatization is a critical decision in method development.
Comparison of Chiral Separation Strategies
| Feature | Chiral Stationary Phase (CSP) | Chiral Derivatization |
| Principle | The column's stationary phase is chiral and interacts differently with each enantiomer, leading to different retention times. Examples include cyclodextrin- or glycopeptide-based columns.[8][9] | The analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) LC column.[10] |
| Advantages | - Simpler sample preparation. - Direct measurement of the target analyte. | - Uses robust and less expensive standard C18 columns. - Derivatization can improve sensitivity and chromatographic peak shape. |
| Disadvantages | - CSPs can be more expensive and less robust. - Mobile phase options may be limited and sometimes less compatible with MS.[11] | - Adds complexity and time to sample preparation. - Risk of incomplete derivatization or side reactions. - The derivatizing agent must be pure and stable. |
| Best For | High-throughput screening; when derivatization is problematic for the analyte. | When CSPs fail to provide adequate resolution; when higher sensitivity is needed and the derivatization reaction is well-characterized and robust. |
For (2R,4S)-2,4-diaminopentanedioic acid, a CSP approach using a cyclodextrin-based column is often a strong starting point due to its proven success with amino acids and the benefit of a simpler workflow.[10]
Step 3: Mass Spectrometric Detection - Ensuring Unambiguous Identification
Tandem mass spectrometry (MS/MS) provides the ultimate selectivity. In Multiple Reaction Monitoring (MRM) mode, the instrument is programmed to detect a specific "transition" for the analyte and its SIL-IS.
-
Q1 (First Quadrupole): Isolates the protonated molecule (precursor ion) of the analyte, e.g., [M+H]⁺.
-
Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas.
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion).
This precursor → product ion transition is a unique signature of the molecule. For method development, at least two MRM transitions are monitored for the analyte to confirm identity, with the most intense transition used for quantification.
Pillar 3: Self-Validating Experimental Protocols
The following protocols provide a step-by-step guide to performing the key validation experiments. They are designed to be self-validating, meaning the results of each experiment directly support the method's trustworthiness.
Experimental Protocol 1: Accuracy and Precision Batch
This is the cornerstone experiment of the validation. It is performed on three separate days to assess both intra-day (repeatability) and inter-day (intermediate precision) performance.
Objective: To demonstrate that the method is both accurate and precise across the entire analytical range.
Methodology:
-
Prepare QC Samples: Spike blank biological matrix with the analyte to create four QC concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-point of the calibration range
-
High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)
-
-
Construct Analytical Batch: Each of the three batches should contain:
-
A blank sample (matrix + IS)
-
A zero sample (matrix without analyte or IS)
-
A full calibration curve (8 non-zero standards)
-
Six replicates of each QC level (LLOQ, LQC, MQC, HQC)
-
-
Process and Analyze: Extract all samples, standards, and QCs using the developed sample preparation method and analyze via the LC-MS/MS instrument.
-
Data Analysis:
-
Calculate the concentration of each QC replicate using the calibration curve from that batch.
-
For each QC level, calculate the mean, standard deviation (SD), coefficient of variation (%CV = (SD/Mean) * 100), and percent accuracy (%Bias = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100).
-
-
Acceptance Criteria:
-
Intra-batch: For each batch, the %CV for each QC level should be ≤15% (≤20% for LLOQ). The mean %Bias should be within ±15% (±20% for LLOQ).
-
Inter-batch: Across all three batches, the overall %CV for each QC level should be ≤15% (≤20% for LLOQ). The overall mean %Bias should be within ±15% (±20% for LLOQ).
-
Experimental Protocol 2: Matrix Effect Evaluation
Objective: To ensure that variability in the biological matrix from different individuals does not affect the accuracy of quantification.
Methodology:
-
Source Matrix: Obtain at least six different lots of blank biological matrix from individual donors.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent at LQC and HQC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots first, then spike the final extract with analyte and IS at LQC and HQC concentrations.
-
Set C (Pre-Extraction Spike): Spike analyte and IS into each of the six lots of blank matrix before extraction at LQC and HQC concentrations (these are standard QC samples).
-
-
Analyze and Calculate:
-
Matrix Factor (MF): Calculated for each lot as the peak area ratio of analyte/IS in Set B divided by the mean peak area ratio in Set A. An MF of 1 indicates no matrix effect.
-
IS-Normalized Matrix Factor: The critical parameter. The %CV of the MF across the six lots is calculated.
-
Recovery: Calculated by comparing the analyte/IS peak area ratio from Set C to Set B for each lot.
-
-
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the six lots should be ≤15%. This demonstrates that while a matrix effect may exist, the SIL-IS effectively corrects for it.
-
Experimental Protocol 3: Stability Assessment
Objective: To confirm that the analyte concentration does not change during sample handling and storage.
Methodology: Stability is assessed by analyzing QC samples (LQC and HQC) that have been subjected to various conditions and comparing their measured concentrations to the nominal values and to freshly prepared comparison QCs.
-
Freeze-Thaw Stability: Analyze QCs after they have undergone at least three freeze-thaw cycles (e.g., frozen at -80°C, thawed to room temperature).
-
Bench-Top Stability: Analyze QCs after they have been left at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QCs that have been stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the study.
-
Autosampler Stability: Analyze processed QCs that have been kept in the LC autosampler for the maximum anticipated run time.
-
Acceptance Criteria: For all stability tests, the mean measured concentration of the stability QCs must be within ±15% of their nominal concentration.
Conclusion
The validation of an LC-MS/MS method for a chiral compound like (2R,4S)-2,4-diaminopentanedioic acid is a rigorous but essential process. It requires a deep understanding of chromatographic principles, mass spectrometry, and the stringent expectations of regulatory authorities. By adopting a logic-driven approach to method development and executing validation experiments that are inherently self-validating, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides the strategic framework and practical protocols to achieve that goal, transforming a complex analytical challenge into a robust and routine capability.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
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Anzalone, N. et al. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Furlong, M. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]
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van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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Stevenson, L. & Sanga, M. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Velkoska-Markovska, L. & Petanovska-Ilievska, B. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Macedonian Pharmaceutical Bulletin. [Link]
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S.P., R. et al. (2019). Development and validation of LC–MS/MS method for determination of DNDI-VL-2098 in mouse, rat, dog and hamster blood. Future Science. [Link]
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Chassaigne, H. et al. (2022). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. PMC. [Link]
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Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Academia.edu. Quantification of Drugs in Biological Matrices by Mass Spectrometry and Their Applications to Pharmacokinetic Studies. [Link]
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Lee, S. et al. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
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AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. [Link]
-
U.S. Department of Energy. (2005). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]
-
Le, A. & Descroix, S. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
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Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
-
Hamase, K. (2026). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. ResearchGate. [Link]
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SCIEX. (2011). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]
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- 11. osti.gov [osti.gov]
Comparative Toxicity and Performance Guide: (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride vs. Classical Glutamine Analogues
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: In Vitro Cell Line Toxicity, Parasitology, and Enzymatic Inhibition Assays
Executive Summary & Mechanistic Grounding
The development of targeted metabolic inhibitors frequently encounters a critical bottleneck: host cell cytotoxicity. Glutamine analogues are highly sought after in oncology and parasitology due to their ability to starve rapidly dividing cells of essential nucleotides by inhibiting glutamine-dependent enzymes, such as Cytidine Triphosphate (CTP) synthase and Guanosine Monophosphate (GMP) synthase.
However, classical glutamine analogues—including Acivicin (ACV) , Azaserine (AZA) , and 6-diazo-5-oxo-L-norleucine (DON) —exhibit severe off-target toxicity in mammalian cell lines[1]. This toxicity is mechanistically driven by their reactive functional groups (e.g., diazo or epoxide moieties) which form irreversible, covalent bonds with the catalytic cysteine residues within the glutamine amidotransferase (GAT) domain of host enzymes.
The Alternative: (2R,4S)-2,4-diaminopentanedioic acid dihydrochloride (DPA) represents a paradigm shift. As a structural analogue of glutamine (a dicarboxylic acid with two amino groups), DPA lacks these highly reactive moieties. It functions as a competitive, reversible inhibitor . Mammalian cell lines (such as CHO-K1 and WS1 fibroblasts) possess robust pyrimidine and purine salvage pathways, allowing them to easily bypass this competitive blockade. In contrast, obligate intracellular parasites (e.g., Trypanosoma cruzi, Enterocytozoon hepatopenaei) rely strictly on de novo nucleotide synthesis and succumb to DPA-induced starvation[2][3].
Fig 1: Mechanistic divergence of DPA versus classical glutamine analogues on CTP synthase.
Comparative Toxicity Data
To objectively evaluate the therapeutic window of these compounds, we must compare their toxicity thresholds in standard mammalian cell lines against their efficacy in target models. The data below synthesizes findings from rigorous in vitro assays[2][3].
| Compound | Mechanism of Action | Mammalian Toxicity (CHO-K1/WS1) | Parasite / Target Efficacy |
| (2R,4S)-DPA | Competitive, reversible GAT domain inhibitor | Non-toxic (Tolerated up to 200 µM) | Impairs T. cruzi metacyclogenesis; targets EHP CTP synthase |
| Acivicin (ACV) | Irreversible, covalent GAT domain inhibitor | Highly toxic (IC50 < 0.5 µM) | Severely reduces intracellular GTP/CTP pools |
| Azaserine (AZA) | Irreversible, covalent GAT domain inhibitor | Highly toxic (IC50 < 0.5 µM) | Inhibits purine/pyrimidine synthesis indiscriminately |
| DON | Irreversible, covalent GAT domain inhibitor | Highly toxic (Low µM range) | Broad-spectrum glutaminase and CTPS inhibitor |
Key Insight: DPA provides a >400-fold wider therapeutic window in mammalian cell culture compared to ACV and AZA, making it the superior choice for researchers developing antiparasitic therapies or studying isolated metabolic pathways without confounding host-cell death.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict controls to isolate the variable of compound toxicity from environmental or solvent-induced cell death.
Protocol 1: Self-Validating Cytotoxicity Assay (Mammalian Cell Lines)
This protocol establishes the maximum tolerated dose (MTD) of glutamine analogues in host cells.
-
Cell Seeding: Seed CHO-K1 or WS1 fibroblasts at a density of 5.0×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS).
-
Adherence Phase: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow complete cell adherence and recovery from trypsinization stress.
-
Compound Preparation: Prepare serial dilutions of (2R,4S)-DPA, ACV, and AZA.
-
Causality Note: Always prepare fresh stocks in DMSO to prevent aqueous degradation of the analogues. Ensure the final DMSO concentration in the culture well does not exceed 0.1% to prevent solvent-induced cytotoxicity from skewing the data.
-
-
Treatment & Controls: Treat cells with the compounds across a logarithmic concentration range (0.1 µM to 250 µM).
-
Negative Control: 0.1% DMSO (Establishes baseline 100% viability).
-
Positive Control: 0.1% Triton X-100 (Establishes the maximum death/dynamic range of the assay).
-
-
Incubation: Incubate the treated plates for 48 hours.
-
Viability Readout: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for exactly 4 hours. Solubilize the resulting formazan crystals with pure DMSO and measure absorbance at 570 nm using a microplate reader.
Protocol 2: Target Efficacy & Intracellular Infection Assay
Once the non-toxic window of DPA is established (e.g., 50–200 µM), its efficacy against intracellular targets can be evaluated.
-
Host Cell Infection: Infect the adhered CHO-K1 cells with T. cruzi trypomastigotes (or relevant obligate intracellular parasite) at a multiplicity of infection (MOI) of 10:1.
-
Invasion Window & Wash: Allow exactly 2 hours for parasite invasion. Wash the wells three times with warm PBS.
-
Causality Note: Thorough washing is critical. Removing extracellular parasites ensures the assay strictly measures the inhibition of the intracellular replication cycle, rather than general extracellular trypanocidal effects.
-
-
Inhibitor Application: Apply (2R,4S)-DPA at pre-determined non-toxic concentrations (e.g., 100 µM).
-
Quantification: After 72 hours, fix the cells with absolute methanol, stain with Giemsa, and quantify the infection index (Percentage of infected cells × Number of amastigotes per infected cell) via light microscopy.
Fig 2: Standardized self-validating workflow for comparative cytotoxicity screening.
Conclusion
For researchers targeting glutamine-dependent biosynthetic pathways, the choice of inhibitor dictates the validity of the in vitro model. While classical analogues like Acivicin and Azaserine offer potent enzymatic blockade, their irreversible binding mechanisms trigger profound host-cell toxicity at sub-micromolar concentrations, confounding phenotypic readouts.
(2R,4S)-2,4-diaminopentanedioic acid dihydrochloride (DPA) circumvents this via a competitive, reversible binding mode. By exploiting the differential reliance on de novo nucleotide synthesis between mammalian host cells and obligate parasites, DPA provides a clean, non-toxic therapeutic window up to 200 µM, ensuring that observed phenotypic changes are strictly due to target inhibition rather than generalized host cell death.
References
-
Title: Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi Source: Molecules (MDPI) URL: [Link]
-
Title: Identification of Potential Druggable Targets and Structure-Based Virtual Screening for Drug-like Molecules against the Shrimp Pathogen Enterocytozoon hepatopenaei Source: International Journal of Molecular Sciences (MDPI / PMC) URL: [Link]
Sources
Validating Stereochemical Purity of (2R,4S)-2,4-Diaminopentanedioic Acid: A Comprehensive Comparison Guide
(2R,4S)-2,4-diaminopentanedioic acid (commonly referred to as meso-2,4-diaminoglutaric acid) is a critical bis-amino acid derivative utilized as a conformational scaffold in peptide engineering and pharmaceutical synthesis. Because the molecule possesses two identical chiral centers at C2 and C4, it exists as a pair of enantiomers—(2S,4S) and (2R,4R)—and an optically inactive meso diastereomer (2R,4S).
Validating the stereochemical purity of a meso batch is notoriously difficult. The molecule's highly polar, zwitterionic nature makes standard chromatographic retention challenging. This guide objectively compares the leading analytical modalities for resolving these stereoisomers and provides a field-proven, self-validating protocol for absolute stereochemical quantification.
Comparison of Analytical Modalities
Pre-column Derivatization (Marfey’s Method) + RP-HPLC-MS: The Gold Standard
Because 2,4-diaminopentanedioic acid contains two primary amino groups, direct reverse-phase chromatography yields virtually zero retention. Derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solves this by reacting with both amino groups to form a bis-derivatized product[1].
-
Mechanistic Advantage (Causality): The addition of two bulky, highly hydrophobic DNP-alanine moieties neutralizes the zwitterionic charge of the native amino acid. This drastically amplifies the spatial and hydrophobic differences between the meso, (S,S), and (R,R) isomers, allowing for baseline resolution ( Rs>2.0 ) on standard C18 columns[2]. Furthermore, the dinitrophenyl group provides a strong chromophore for UV detection at 340 nm, which, when combined with ESI-MS, yields exceptional sensitivity.
-
Verdict: Optimal for trace impurity quantification and batch release.
Direct Chiral HPLC (Crown Ether or Zwitterionic CSPs)
Direct separation avoids pre-column derivatization by utilizing Chiral Stationary Phases (CSPs), such as crown ethers, which form transient inclusion complexes with primary amines.
-
Mechanistic Drawbacks: While theoretically simpler, direct chiral HPLC of bis-amino dicarboxylic acids suffers from severe peak tailing. The highly acidic mobile phases (pH < 2) required to protonate the carboxylate groups rapidly degrade the chiral stationary phase. Furthermore, the lack of a strong chromophore in the native molecule limits UV detection sensitivity, necessitating specialized and less sensitive detectors like ELSD or CAD.
-
Verdict: Suboptimal due to poor column longevity and lower sensitivity.
Chiral NMR Spectroscopy (Mosher’s Amides)
Nuclear Magnetic Resonance using chiral derivatizing agents (e.g., MTPA-Cl) can differentiate the meso form from the enantiomers based on chemical shift anisotropy.
-
Mechanistic Drawbacks: NMR is fundamentally limited by its limit of detection (LOD). Detecting enantiomeric impurities below 1–2% is highly challenging against the baseline noise of the dominant meso signals, making it unsuitable for strict pharmaceutical quality control.
-
Verdict: Poor choice for trace enantiomeric impurity validation.
Quantitative Data Presentation
| Analytical Modality | Sensitivity (LOD) | Diastereomeric Resolution ( Rs ) | Throughput | Cost & Complexity | Suitability for meso-2,4-diaminoglutaric acid |
| Pre-column Derivatization + RP-HPLC-MS | < 0.1% | > 2.0 (Baseline) | High | Moderate | Optimal (Bis-derivatization neutralizes zwitterion) |
| Direct Chiral HPLC (Crown Ether CSP) | ~0.5% | 1.0 - 1.5 (Partial) | Medium | High | Suboptimal (Requires highly acidic mobile phase) |
| Chiral NMR (Mosher's Amides) | 1.0 - 2.0% | N/A (Spectral separation) | Low | Very High | Poor (Insufficient sensitivity for trace impurities) |
Self-Validating Experimental Protocol: Advanced Marfey’s Method
To ensure absolute trustworthiness in peak assignment without requiring expensive (2S,4S) and (2R,4R) reference standards, this protocol utilizes the "Advanced Marfey's Method"[3]. By splitting the sample and derivatizing one half with L-FDAA and the other with D-FDAA, the system becomes self-validating .
The Logic: The enantiomers of the analyte react with the enantiomers of the reagent to form enantiomeric products. Therefore, the (2S,4S)-analyte derivatized with L-FDAA is the exact enantiomer of the (2R,4R)-analyte derivatized with D-FDAA. Because enantiomers cannot be separated on an achiral C18 column, their retention times will be absolutely identical. If you derivatize the meso batch with D-FDAA, any peak that shifts to match the suspected (2S,4S) impurity in the L-FDAA run unequivocally confirms the stereochemical identity[3].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 µmol of the (2R,4S)-2,4-diaminopentanedioic acid batch in 50 µL of LC-MS grade water[1].
-
Derivatization: Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone (approx. 3.67 µmol). Causality: Because the analyte is a bis-amino acid, a >3-fold molar excess of FDAA is critical to drive the reaction to complete bis-derivatization and prevent mono-derivatized artifacts[4].
-
Alkalinization: Add 20 µL of 1 M NaHCO3. Causality: The alkaline environment (pH ~8.0) deprotonates the amino groups, making them active nucleophiles for the aromatic substitution onto the fluorinated ring of FDAA[1].
-
Incubation: Heat the mixture at 40°C for 60 minutes in a thermomixer (800 rpm)[1].
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Causality: Immediate quenching prevents base-catalyzed racemization of the reagent and analyte. The solution will visibly shift from deep orange to bright yellow[5]. Degas the sample via brief centrifugation.
-
Parallel Validation: Repeat steps 1–5 using D-FDAA on a second batch aliquot to establish the self-validating retention time library[3].
-
RP-HPLC-MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Nova-Pak, 3.9 x 150 mm)[5]. Use a linear gradient of 10% to 50% Acetonitrile in 0.1% aqueous Trifluoroacetic acid (TFA) over 45 minutes. Monitor UV absorbance at 340 nm (the λmax of the dinitrophenyl group) and extract the [M-H]- ion via negative-mode ESI-MS[2].
Experimental Workflow Visualization
Workflow for Advanced Marfey's Method validating (2R,4S)-2,4-diaminopentanedioic acid purity.
References
-
Marfey's reagent for chiral amino acid analysis: A review. SciSpace.[Link]
-
A Facile Method for Determining Lanthipeptide Stereochemistry. bioRxiv.[Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC.[Link]
-
Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). MDPI.[Link]
-
Amino Acid Racemization in Pseudomonas putida KT2440. PMC.[Link]
Sources
Personal protective equipment for handling (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride
Operational Safety & Handling Master Guide: (2R,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride
As drug development professionals and analytical chemists, we frequently handle complex amino acid derivatives. (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride (also known as diaminoglutaric acid dihydrochloride) is a critical reagent, often utilized in the synthesis of glutamate receptor modulators and advanced peptide frameworks.
While the stereochemistry—specifically the (2R,4S) configuration—dictates its biological target affinity, its physical and occupational hazard profile is structurally homologous to its commercially ubiquitous enantiomer, (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride (CAS: 159206-44-7). Handling this compound requires a deep understanding of its physicochemical behavior, specifically its identity as a hygroscopic dihydrochloride salt.
This guide provides a causality-driven, self-validating operational framework for the safe handling, dissolution, and disposal of this compound.
Hazard Causality & Risk Assessment
To implement effective safety measures, we must first understand the causality behind the hazards.
-
The Acidic Nature (H315 & H319): This compound is a dihydrochloride salt. This means there are two molar equivalents of hydrochloric acid ( HCl ) bound to the amino acid backbone[1]. Upon contact with ambient moisture, sweat on the skin, or the mucosal membranes of the eyes, the salt dissociates, rapidly releasing HCl equivalents. This localized drop in pH is the direct mechanistic cause of severe skin irritation (H315) and serious eye irritation (H319)[2].
-
Particulate Aerosolization (H335): As a lyophilized powder or crystalline solid, electrostatic forces can easily aerosolize the micro-particulates during transfer. Inhalation deposits these acidic particles directly into the respiratory tract, causing immediate chemical irritation (H335).
Quantitative Personal Protective Equipment (PPE) Matrix
Standard lab safety dictates "gloves and goggles," but precision handling of hygroscopic acidic salts requires specific material tolerances. Below is the quantitative PPE matrix required for handling this compound.
| Protection Category | Recommended Equipment | Quantitative Metric | Mechanistic Rationale |
| Hand Protection | Nitrile Rubber Gloves | Min. Thickness: 0.11 mm (Splash) / 0.38 mm (Full) | Prevents dermal absorption; resists acidic degradation from ambient moisture dissolution. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 Compliant (Indirect Venting) | Protects against corneal damage from acidic dihydrochloride dust aerosols. Safety glasses are insufficient. |
| Respiratory | N95 or P100 Respirator | Filter Efficiency: ≥ 95% (N95) or ≥ 99.97% (P100) | Mitigates inhalation of aerosolized micro-particulates during bulk powder transfer. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Prevents electrostatic discharge during powder transfer, minimizing the risk of particulate scattering. |
Standard Operating Procedure: Handling & pH-Controlled Dissolution
When dissolving a dihydrochloride salt, adding the solid directly to unbuffered water drops the pH dramatically, which can degrade acid-sensitive biological assays or cause sudden outgassing if mixed downstream with carbonates. This protocol utilizes a self-validating system to ensure chemical stability and operator safety.
Step 1: Environmental Isolation Operate exclusively within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Ensure the sash is positioned at the designated operational height.
Step 2: Static Mitigation & Transfer Use an anti-static zero-stat gun on the weighing boat prior to transfer. Dihydrochloride powders are highly prone to electrostatic scattering. Use a ceramic or PTFE-coated spatula to transfer the (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride to the scale.
Step 3: Buffered Dissolution Do not dissolve the powder directly in unbuffered Type 1 water. Instead, add the powder incrementally to a pre-chilled, high-capacity buffer (e.g., 100 mM HEPES or Tris, pH 7.4). Causality: Incremental addition prevents localized acidic micro-environments that could cause the spontaneous degradation of the amino acid backbone.
Step 4: Titration & Self-Validation Titrate the solution dropwise with 1M NaOH while stirring. Validation Check: The system validates itself when a calibrated pH meter or broad-range pH strip reads a stable pH of 7.4. This confirms that the two molar equivalents of HCl have been fully neutralized and the compound is safe for biological application.
Spill Response & Chemical Disposal Plan
In the event of a spill, the primary objective is to neutralize the acidic potential before mechanical recovery.
Protocol: Solid Powder Spill
-
Containment: Demarcate the spill zone. Do not use a wet paper towel or pure water initially, as this will instantly create a highly acidic, corrosive puddle.
-
Solid Neutralization (Self-Validating Step): Cover the spilled powder completely with a 1:1 mixture of inert sand and solid sodium bicarbonate ( NaHCO3 ). Slowly mist the mound with water using a spray bottle. Validation Check: Monitor the chemical reaction. The cessation of CO2 effervescence (bubbling) visually confirms that the dihydrochloride salt has been completely neutralized.
-
Mechanical Recovery: Sweep the neutralized, damp matrix using a non-sparking brush and dustpan. Place the waste into a high-density polyethylene (HDPE) hazardous waste container.
-
Decontamination: Wash the affected surface with a mild alkaline detergent, followed by a distilled water rinse.
Protocol: Aqueous Waste Disposal
-
Collect all liquid waste containing the dissolved compound.
-
Verify the pH of the waste solution. Adjust to a neutral range (pH 6.0–8.0) using dilute NaOH or NaHCO3 before transferring to the centralized aqueous hazardous waste carboy.
-
Label the waste container explicitly with "Aqueous Amino Acid Dihydrochloride Waste - pH Neutralized."
Operational Workflow Visualization
The following diagram maps the logical decision tree for handling, spill response, and final EHS (Environmental Health & Safety) disposal.
Figure 1: Operational workflow for handling and disposal of diaminopentanedioic acid salts.
References
- Sigma-Aldrich. "(2S,4S)-2,4-diaminopentanedioic acid dihydrochloride | 159206-44-7". sigmaaldrich.com.
- ChemScene. "159206-44-7 | (2S,4S)-2,4-Diaminopentanedioic acid". chemscene.com.
- NextSDS. "(2S,4S)-Diaminoglutaric acid 2HCl — Chemical Substance Information". nextsds.com.
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
